molecular formula C11H16O B146163 4-tert-Butyl-2-methylphenol CAS No. 98-27-1

4-tert-Butyl-2-methylphenol

Cat. No. B146163
CAS RN: 98-27-1
M. Wt: 164.24 g/mol
InChI Key: SNKLPZOJLXDZCW-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-methylphenol is a chemical compound that is structurally related to phenols, which are known for their antioxidant properties. While the specific compound 4-tert-Butyl-2-methylphenol is not directly mentioned in the provided papers, there are several closely related compounds that can offer insights into its characteristics. For instance, 4-methyl-2,6-di-tert-butylphenol is mentioned as an antioxidant that protects lipids from autoxidation . Similarly, 4-tert-butylphenol (4-t-BP) is described as an endocrine-disrupting chemical that is persistent in the environment and difficult to biodegrade . These related compounds suggest that 4-tert-Butyl-2-methylphenol may also possess antioxidant properties and could be environmentally persistent.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of phenolic compounds is crucial for their chemical behavior. For example, the crystal structure of a related compound, 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone), shows significant dihedral angles between the central phenyl ring and the attached benzene rings, which could influence its reactivity and interactions . Similarly, 4-tert-Butyl-2-methylphenol would have a tert-butyl group and a methyl group attached to the phenol ring, affecting its molecular geometry and properties.

Chemical Reactions Analysis

The chemical reactions involving 4-tert-butylphenol derivatives can be complex. For instance, 4-tert-butylphenol can undergo photo-initiated degradation, leading to various by-products such as 4-tert-butylcatechol and hydroquinone . Another study shows that 4-tert-butylphenol can be transformed by ferrate(VI) oxidation into hydroxylation products, benzene-ring cleavage products, and dimers . These studies indicate that 4-tert-Butyl-2-methylphenol could also participate in similar oxidation and photodegradation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-tert-butylphenol derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase the hydrophobicity and decrease the volatility of these compounds . The antioxidant properties of related compounds like 4-methyl-2,6-di-tert-butylphenol suggest that 4-tert-Butyl-2-methylphenol may also serve as an antioxidant . Additionally, the environmental persistence and potential for bioaccumulation of 4-tert-butylphenol imply that 4-tert-Butyl-2-methylphenol might share these properties.

Scientific Research Applications

Environmental and Toxicological Studies

  • Pulmonary Toxicity : Alkylphenols similar to 4-tert-Butyl-2-methylphenol, such as butylated hydroxytoluene (BHT), have been studied for their pulmonary toxicity in mice. Research suggests that structural features like a phenolic ring with a methyl group at the 4-position and ortho-alkyl groups are crucial for toxic activity, potentially through quinone methides formed by microsomal oxidation (Mizutani, Ishida, Yamamoto, & Tajima, 1982).

  • Environmental Occurrence and Toxicity : Synthetic phenolic antioxidants (SPAs), including compounds like 4-tert-Butyl-2-methylphenol, are prevalent in various environments and have been detected in human tissues. Concerns about their potential toxicity, including hepatic toxicity and endocrine disruption, have been raised (Liu & Mabury, 2020).

  • Chemical Reactivity in Industrial Applications : The oxidation products of 4-tert-Butyl-2-methylphenol in polyethylene production have been identified, highlighting its role in preventing discoloration and degradation of materials (Daun, Gilbert, & Giacin, 1974).

  • Metabolism and Isotope Effects : Studies have compared the toxicity and metabolism of BHT and its isotopes, providing insights into the mechanisms of lung damage caused by these compounds (Mizutani, Yamamoto, & Tajima, 1983).

Industrial and Material Science

  • Use in Food and Cosmetic Industries : 4-tert-Butyl-2-methylphenol is used in food, pharmaceutical, and cosmetic industries as an antioxidant. Its widespread use and low acute toxicity, along with its impact on liver function in rodents, have been studied (Soćko, 2022).

  • Impact on Carcinogenesis : Research on the effects of phenolic antioxidants on carcinogenesis reveals the complex interactions between these compounds and cancer development (Hirose et al., 1988).

  • Electrochemical Reactivity : The reactivity of compounds like 4-tert-Butyl-2-methylphenol with radicals has been studied using electrochemical methods, offering insights into their antioxidant properties (Zabik, Anwar, Ziu, & Martic-Milne, 2019).

  • Biodegradation and Environmental Impact : The biodegradation of endocrine disruptors like 4-tert-Butyl-2-methylphenol by yeast strains demonstrates pathways for environmental remediation and pollution control (Rajendran, Huang, Lin, & Kirschner, 2017).

Analytical and Chemical Studies

  • Chromatographic Analysis : 4-tert-Butyl-2-methylphenol has been used in chromatography to protect lipids from autoxidation, demonstrating its utility in analytical chemistry (Wren & Szczepanowksa, 1964).

  • Oxidation Studies : The oxidation of 4-tert-Butyl-2-methylphenol has been studied to understand its chemical properties and potential applications in industrial processes (Shimizu et al., 1990).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger”. It has hazard statements H314 and precautionary statements P280, P305, P310, P338, P351 . It is harmful if swallowed .

Future Directions

The efficient synthesis of 2-tert-butyl-4-methylphenol is an important reaction because of its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors . The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol .

properties

IUPAC Name

4-tert-butyl-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKLPZOJLXDZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059163
Record name Phenol, 4-(1,1-dimethylethyl)-2-methyl-
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-2-methylphenol

CAS RN

98-27-1
Record name 4-tert-Butyl-2-methylphenol
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Record name Phenol, 4-(1,1-dimethylethyl)-2-methyl-
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Record name 4-tert-Butyl-2-methylphenol
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Record name 4-tert-Butyl-2-methylphenol
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Record name Phenol, 4-(1,1-dimethylethyl)-2-methyl-
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Record name Phenol, 4-(1,1-dimethylethyl)-2-methyl-
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Record name 4-tert-butyl-o-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
SP Verevkin - The Journal of Chemical Thermodynamics, 1999 - Elsevier
The standard (p o = 0.1 MPa) molar enthalpies of formation Δ f H m o (l or cr) at T=298.15 K were measured by means of combustion calorimetry for 2-tert-butylphenol, 2-tert-butyl-5-…
Number of citations: 53 www.sciencedirect.com
V Církva, J Kurfürstová, J Karban, M Hájek - Journal of Photochemistry and …, 2005 - Elsevier
Influence of UV and combined MW–UV irradiation on 4-tert-butylphenol (4TBP) transformation was investigated in the presence and in the absence of sensitizers with different value of …
Number of citations: 19 www.sciencedirect.com
J Kamiš - Collection of Czechoslovak Chemical Communications, 1964 - cccc.uochb.cas.cz
In der vorhergehenden Mitteilung'wurde die Bildung von 4-tert. Butylphenol bei der Alkylierung vOn 4-Methylphenol bzw. Athylphenol mit Isobutylen am Kationenaustauscher AJlassion …
Number of citations: 0 cccc.uochb.cas.cz
S Begeç, A Kılıç - … Chemistry: An International Journal of Main …, 2005 - Wiley Online Library
… Here we report the reactions of 1 with the sodium salts of 2,4,6tri-methylphenol (2a), 4-tert-butyl-2-methylphenol (2b), and 2-tert-butyl-4-methylphenol (2c). Monosubstituted …
Number of citations: 20 onlinelibrary.wiley.com
OU Igwe, DE Okwu - Asian J Plant Sci Res, 2013 - researchgate.net
… Analysis of the bioactive components from the stem exudates of Brachystegia eurycoma Harms resulted in the isolation of bis-6,6-methylenebis (4-tert-butyl-2-methylphenol). The …
Number of citations: 3 www.researchgate.net
A Ksia̧żczak, JJ Kosiński, K Moorthi - Fluid phase equilibria, 1990 - Elsevier
… The solution of 4-tert-butyl-2-methylphenol which is endowed with the least steric hindrance has the largest value of the activity coefficients of cyclohexane at an identical mole fraction.- …
Number of citations: 5 www.sciencedirect.com
FCY Wang, ML Dettloff, MJ Null, JE White - Journal of Chromatography A, 2000 - Elsevier
The chemical composition of a poly(benzoxazine) thermoset polymer (a copolymer of bisphenol-A benzoxazine and tert.-butylphenol benzoxazine) has been studied by pyrolysis–gas …
Number of citations: 15 www.sciencedirect.com
J Tobic̆ík, L C̆erveny - Journal of Molecular Catalysis A: Chemical, 2003 - Elsevier
The hydrogenation of alkyl-substituted phenols in the liquid phase was studied using supported nickel and palladium catalysts (<0.02mm) in stirred reactor. The distribution of …
Number of citations: 38 www.sciencedirect.com
G Jonsson, TU Stokke, A Cavcic, KB Jørgensen… - Chemosphere, 2008 - Elsevier
Alkylphenol (AP) metabolites were characterized in the bile of Atlantic cod (Gadus morhua L.) after exposure to nine individual compounds (10mg/kg fish), 2-methylphenol (2-MP), 4-…
Number of citations: 29 www.sciencedirect.com
JD Chartres, A Dahir, PA Tasker, FJ White - Inorganic Chemistry …, 2007 - Elsevier
… incorporation of the chloro-substituents would increase the acidity of the phenolic groups (the pK a of 4-tert-butyl-2-chlorophenol is 8.58 [12] versus 10.59 for 4-tert-butyl-2-methylphenol […
Number of citations: 9 www.sciencedirect.com

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